皮罗因

描述

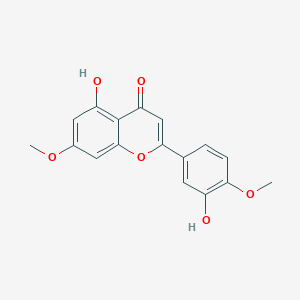

Pilloin is a flavonoid compound that can be isolated from Marrubium cylleneum . It has been found to possess anti-inflammatory activity .

Synthesis Analysis

Pilloin is synthesized by methylation of luteolin . Its structure was characterized by element analysis, ^1H-NMR, IR, and single-crystal X-ray diffraction analysis .Molecular Structure Analysis

Pilloin crystallizes in the monoclinic crystal system, space group P2_1/n, with a = 7.336(3) Å, b = 14.257(5) Å, c = 13.298(5) Å, β = 93.516(5)° .科学研究应用

Anti-Inflammatory Pharmacology

Pilloin has been identified to exhibit significant anti-inflammatory activity both in vitro and in vivo . Studies have shown that pilloin can inhibit the activation of NF-κB and reduce the phosphorylation of IκB in macrophages stimulated by lipopolysaccharides (LPS). It also suppresses the production of pro-inflammatory molecules like TNF-α, IL-6, COX-2, and iNOS .

Nanotechnology

In the realm of nanotechnology , pilloin’s potential applications are being explored, particularly in the synthesis of nanoparticles. While specific studies on pilloin in this field are not readily available, flavonoids, in general, are known for their ability to act as reducing agents in the green synthesis of nanoparticles, which can be used for various environmental and medical applications.

Drug Delivery Systems

Pilloin could play a role in drug delivery systems . Flavonoids are investigated for their ability to enhance the bioavailability of drugs and their use as natural carriers that can aid in the targeted delivery of therapeutic agents .

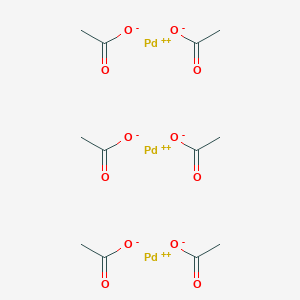

Catalysis

In catalysis , pilloin’s properties may be harnessed to develop bio-based catalysts. Although direct references to pilloin in catalysis are limited, its structural characteristics as a flavonoid suggest potential utility in catalytic processes, possibly in the creation of environmentally friendly catalysts .

Biochemistry Research

Pilloin has been isolated from various plants and has shown to affect several biochemical pathways. Its role in modulating mitogen-activated protein kinase-mediated signaling pathways is of particular interest, which includes the JNK, ERK, and p38 pathways in macrophages .

Environmental Science

The environmental applications of pilloin could be significant, especially in the development of eco-friendly pesticides or growth enhancers in agriculture. Flavonoids are known for their natural protective roles in plants, and pilloin could contribute to sustainable agricultural practices .

作用机制

Target of Action

Pilloin, a flavonoid isolated from Aquilaria sinensis, primarily targets NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IκB (inhibitor of kappa B) in lipopolysaccharide (LPS)-stimulated macrophages . These targets play a crucial role in the inflammatory response.

Mode of Action

Pilloin inhibits the activation of NF-κB and reduces the phosphorylation of IκB in LPS-stimulated macrophages . This interaction suppresses the production of pro-inflammatory molecules, such as TNF-α, IL-6, COX-2, and iNOS, in LPS-treated RAW 264.7 macrophages .

Biochemical Pathways

The mitogen-activated protein kinase-mediated signaling pathways, including JNK, ERK, and p38, are inhibited by pilloin . This results in the suppression of LPS-induced morphological alterations, phagocytic activity, and ROS elevation in RAW 264.7 macrophages .

Result of Action

Pilloin significantly reduces serum levels of TNF-α and IL-6 in multiple organs of LPS-induced septic mice . This demonstrates the anti-inflammatory potential of pilloin and its effectiveness in reducing inflammation.

Action Environment

It’s known that the effectiveness of pilloin in reducing inflammation has been demonstrated both in vitro and in vivo .

属性

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBHJDTXPDRDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185955 | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pilloin | |

CAS RN |

32174-62-2 | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032174622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilloin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

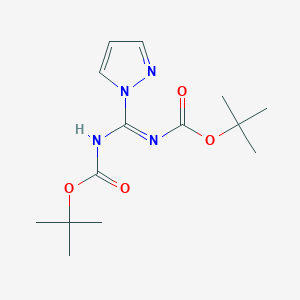

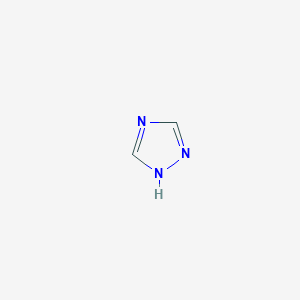

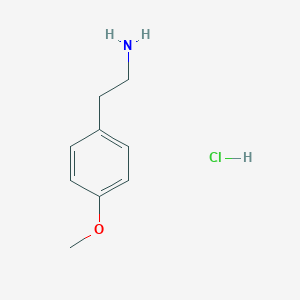

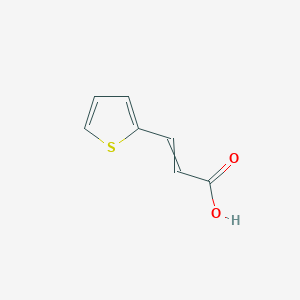

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)

![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)